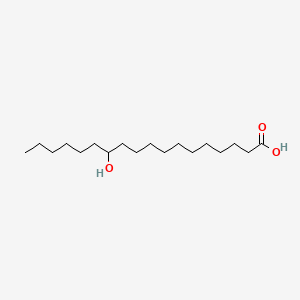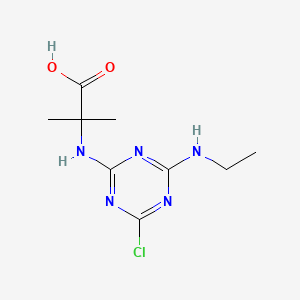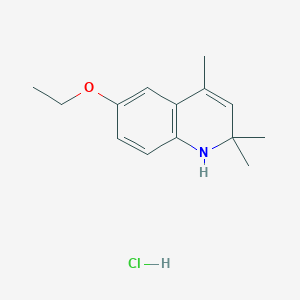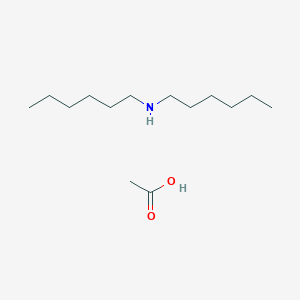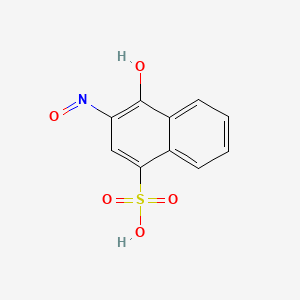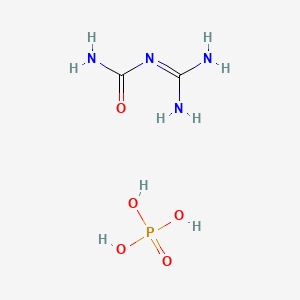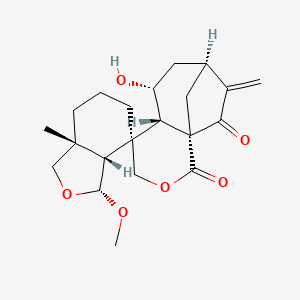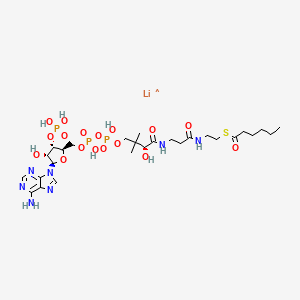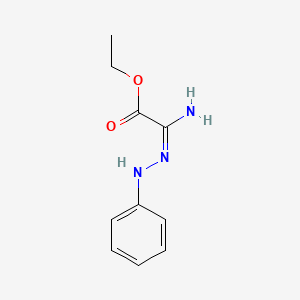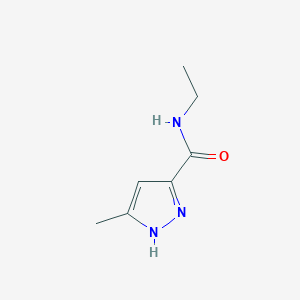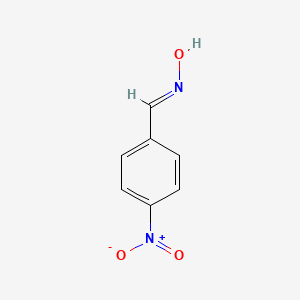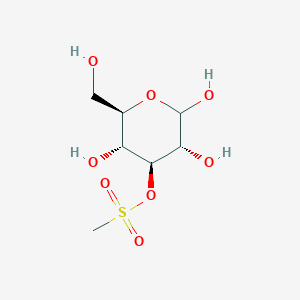
3-O-Methylsulfonyl-D-glucopyranose
Descripción general
Descripción
3-O-Methylsulfonyl-D-glucopyranose is a carbohydrate derivative . Its CAS Number is 40631-95-6 and its molecular formula is C7H14O8S . The molecular weight of this compound is 258.25 .
Molecular Structure Analysis
The linear formula of 3-O-Methylsulfonyl-D-glucopyranose is C7H14O8S . This indicates that the molecule is composed of 7 carbon atoms, 14 hydrogen atoms, 8 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
3-O-Methylsulfonyl-D-glucopyranose has a molecular weight of 258.25 . It is typically stored in a refrigerated environment .Aplicaciones Científicas De Investigación
Enzyme Inhibition and Structure Studies
The synthesis of various 1-thio-D-glucopyranose derivatives, including sulfonate esters and sulfonamides, has been explored for their potential use in enzyme inhibition studies. These compounds, due to their unusual anomeric functionality, might resist or even inhibit normal enzymatic carbohydrate processing, offering insights into enzyme structure, mechanism, and function (Knapp, Darout, & Amorelli, 2006).
Antagonistic Properties Against Endotoxin
Research on α-D-Glucopyranose derivatives has highlighted their potential in antagonizing the toxic effects of endotoxins, which are significant components of Gram-negative bacterial membranes. These compounds, through their specific structure, can inhibit the lipopolysaccharide-mediated activation of immune cells, blocking cytokine production and offering a therapeutic avenue for diseases caused by endotoxins (Mullarkey et al., 2003).
Stereospecific Protection Against Alloxan Diabetes
The stereospecific effects of 3-O-methyl-D-glucopyranose derivatives have been observed in protecting pancreatic beta cells from alloxan-induced toxicity, suggesting a highly stereospecific interaction with beta cell membranes. This specificity points towards the potential of these compounds in diabetes research, focusing on the protection and preservation of beta-cell function (Rossini, Cahill, Jeanioz, & Jeanioz, 1975).
Conformational Studies of O-Methylated Compounds
The conformational aspects of O-methylated amylose, cyclodextrins, and glucoses have been studied, revealing insights into the structure and hydrogen bonding of these compounds. Such studies are crucial for understanding the interactions and stability of glucopyranose derivatives in various solvents, contributing to the development of new materials and pharmaceuticals (Casu, Reggiani, Gallo, & Vigevani, 1968).
Oxidative Studies for Derivative Synthesis
Investigations into the chromic oxidation of 3-O-methyl-D-glucopyranose have provided valuable insights into the synthesis of new derivatives. These studies not only contribute to the fundamental understanding of carbohydrate chemistry but also pave the way for novel applications in synthetic chemistry and material science (Frascaroli, Salas-peregrin, Sala, & Signorella, 2009).
Propiedades
IUPAC Name |
[(3R,4S,5R,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl] methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O8S/c1-16(12,13)15-6-4(9)3(2-8)14-7(11)5(6)10/h3-11H,2H2,1H3/t3-,4-,5-,6+,7?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRSBHCHONHCPP-QTSLKERKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1C(C(OC(C1O)O)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O[C@H]1[C@@H]([C@H](OC([C@@H]1O)O)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20721962 | |
| Record name | 3-O-(Methanesulfonyl)-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20721962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-Methylsulfonyl-D-glucopyranose | |
CAS RN |
40631-95-6 | |
| Record name | 3-O-(Methanesulfonyl)-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20721962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chlorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B3028860.png)

